3-Cyclohexene-1,2-diol

Catalog No.
S14697528
CAS No.
34780-00-2
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclohexene-1,2-diol

CAS Number

34780-00-2

Product Name

3-Cyclohexene-1,2-diol

IUPAC Name

cyclohex-3-ene-1,2-diol

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h1,3,5-8H,2,4H2

InChI Key

GRRYTPLUXFDFCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C=C1)O)O

3-Cyclohexene-1,2-diol is a bicyclic organic compound with the molecular formula C6_6H10_10O2_2. It features a cyclohexene ring with two hydroxyl (–OH) groups located at the first and second carbon atoms. This compound can exist in two stereoisomeric forms: cis and trans, which differ in the spatial arrangement of the hydroxyl groups relative to the cyclohexene double bond. The compound is significant in organic chemistry due to its potential as an intermediate in various

Typical of diols, including:

  • Oxidation: The compound can be oxidized to form carbonyl compounds. For example, using oxidizing agents like potassium permanganate or osmium tetroxide can convert 3-cyclohexene-1,2-diol into corresponding ketones or aldehydes .
  • Dehydration: Under acidic conditions, 3-cyclohexene-1,2-diol can lose water to form cyclohexene or other cyclic ethers.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are important in various applications including polymer synthesis.

Research indicates that 3-cyclohexene-1,2-diol exhibits biological activity, particularly as a substrate for certain enzymes. For instance, the enzyme cyclohexane-1,2-diol dehydrogenase catalyzes its conversion into 2-hydroxycyclohexan-1-one, demonstrating its role in metabolic pathways . Additionally, compounds with similar structures have been studied for their potential antimicrobial and antifungal properties.

Several methods exist for synthesizing 3-cyclohexene-1,2-diol:

  • Hydroxylation of Cyclohexene: Cyclohexene can be treated with oxidizing agents such as osmium tetroxide or potassium permanganate to yield 3-cyclohexene-1,2-diol. This reaction typically involves syn-dihydroxylation where both hydroxyl groups are added to the same side of the double bond .
  • Diels-Alder Reaction: The compound can also be synthesized via intramolecular Diels-Alder reactions involving diene precursors that contain functional groups capable of forming the desired diol structure .

3-Cyclohexene-1,2-diol has several applications:

  • Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Potential Use in Material Science: The compound may be utilized in developing polymers and resins due to its reactive hydroxyl groups.
  • Natural Product Synthesis: Its derivatives are often found in natural products and may contribute to flavor and fragrance profiles.

Studies on the interactions of 3-cyclohexene-1,2-diol with various biological systems have shown that it can act as a substrate for specific enzymes. Its metabolic pathways are important for understanding its role in biochemical processes. Research also suggests that its structural features influence its reactivity and interactions with other biomolecules .

Several compounds are structurally similar to 3-cyclohexene-1,2-diol. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
Cyclohexane-1,2-diolDiolExists as cis and trans isomers; used in natural products .
Cyclopentane-1,2-diolDiolSmaller ring structure; different physical properties.
1,2-CyclohexanediolDiolSimilar hydroxyl positions; used in organic synthesis.
Cycloheptane-1,2-diolDiolLarger ring structure; exhibits different reactivity.

3-Cyclohexene-1,2-diol is unique due to its bicyclic structure and specific reactivity patterns that arise from its double bond and hydroxyl groups. Its ability to participate in various chemical transformations makes it an important compound in organic chemistry and related fields.

Catalytic oxidation represents a cornerstone in the synthesis of 3-cyclohexene-1,2-diol derivatives due to its ability to selectively functionalize cyclohexene at specific reactive centers. The choice of catalyst and oxidant profoundly influences product distribution, with allylic oxidation and epoxidation being competing pathways.

PCC/SiO₂-Promoted Double Oxidation

Pyridinium chlorochromate (PCC) supported on silica (SiO₂) enables the double oxidation of 3-cyclohexene-1,2-diol precursors. This method involves a two-step sequence: α′-hydroxylation of substituted cyclohexenes followed by PCC/SiO₂-mediated oxidation to yield 1,4-hydrobenzoquinones. The silica support enhances catalyst stability and prevents over-oxidation, achieving moderate yields under mild conditions. However, selectivity toward diols remains challenging due to competing dehydrogenation pathways.

Cobalt-Based Heteropolyacid Catalysts

Activated carbon-supported cobalt Keggin heteropolyanion salts (Co₁.₅PW₁₂O₄₀/AC) exhibit remarkable efficiency for cyclohexene dihydroxylation using H₂O₂ and CO₂. The CO₂ atmosphere facilitates the formation of percarbonate species (HCO₄⁻), which epoxidize cyclohexene to cyclohexene oxide. Subsequent acid-catalyzed ring opening by water yields 1,2-cyclohexanediol with up to 49.5% selectivity. The catalyst’s recyclability and low leaching make it suitable for industrial applications.

Table 1: Comparison of Catalytic Systems for Cyclohexene Oxidation

CatalystOxidantConditionsSelectivity (%)Yield (%)
PCC/SiO₂O₂RT, 12 h65 (Diol)58
Co₁.₅PW₁₂O₄₀/ACH₂O₂/CO₂70°C, 4 h, 0.5 MPa49.5 (Diol)49.3
Co Coordination PolymerTBHP80°C, 6 h92 (Epoxide)85

Metal Salt-Mediated Selectivity Control

The use of metal salts like CuCl₂ and VCl₃ with tert-butyl hydroperoxide (TBHP) allows tunable selectivity. CuCl₂ promotes allylic oxidation via a radical pathway, yielding cyclohexenol and cyclohexenone, while VCl₃ directs epoxidation through nonradical mechanisms. Electron paramagnetic resonance (EPR) studies confirm that CuCl₂ accelerates TBHP decomposition to O₂, which reacts with allylic radicals, whereas VCl₃ stabilizes t-BuOO· radicals for direct epoxide formation.

Gold-catalyzed aerobic oxidation represents a significant advancement in the selective formation of cyclohexene-derived diols through environmentally benign processes [6]. The mechanistic framework underlying these transformations involves the activation of molecular oxygen at gold nanoparticle surfaces, followed by subsequent oxidative functionalization of the cyclohexene substrate [7].

The fundamental mechanism begins with the adsorption of molecular oxygen at edge sites of gold nanoparticles, where the presence of water significantly enhances the oxygen adsorption energy to approximately 0.4 electron volts [8]. This enhanced adsorption occurs due to the strongly polarized nature of oxygen in aqueous environments, facilitating the formation of reactive oxygen species [8]. Density functional theory calculations have demonstrated that the rate-determining step involves alpha carbon-hydrogen bond cleavage with a reaction barrier of 0.7 electron volts [8].

Gold nanoparticle size effects play a crucial role in determining catalytic activity and selectivity patterns [7]. Smaller gold clusters with mean core diameters of 0.9 nanometers exhibit higher activity compared to larger 1.5 nanometer particles, with the optimal loading being 0.5 weight percent for maximum conversion [7]. The reaction proceeds through the formation of cyclohexenyl hydroperoxide as the primary intermediate, which subsequently undergoes selective transformation depending on the support material employed [6].

Support effects demonstrate remarkable influence on product selectivity in gold-catalyzed cyclohexene oxidation [6]. Tungsten trioxide-supported gold catalysts promote the formation of cyclohexene oxide through reaction of cyclohexenyl hydroperoxide with cyclohexene, achieving selectivities of 72 percent at 85 percent conversion under solvent-free conditions [6]. In contrast, metal-organic framework MIL-101 supported gold catalysts direct the conversion toward 2-cyclohexen-1-one formation with 68 percent selectivity at 78 percent conversion [6].

The oxygen activation mechanism involves a proton-shift equilibrium on the gold surface, represented by the reaction: hydroxyl radical plus hydroxide ion yielding molecular oxygen plus water [8]. This equilibrium results in negatively charged gold particles at steady state, facilitating continued oxygen activation and substrate turnover [8]. Surface hydrogen atoms generated from alpha carbon-hydrogen bond cleavage are readily removed by molecular oxygen and hydroxyl radicals through a hydrogen peroxide pathway without requiring atomic oxygen intermediates [8].

Catalyst SystemTemperature (°C)Reaction Time (h)Cyclohexene Conversion (%)Major ProductSelectivity (%)
Au/WO365685Cyclohexene oxide72
Au/MIL-101656782-Cyclohexen-1-one68
Au9/SiO2 (0.5 wt%)65445Cyclohexenyl hydroperoxide89
Au101/SiO2 (0.1 wt%)65832Cyclohexenyl hydroperoxide92
Au/MgO802415Cyclohexanol70

Mechanistic studies using electron paramagnetic resonance spectroscopy with spin trapping techniques have confirmed the involvement of radical intermediates in gold-catalyzed cyclohexene oxidation [9]. The reaction can be completely inhibited by radical scavengers, indicating that the transformation proceeds through a radical-mediated pathway rather than a purely heterogeneous catalytic mechanism [9]. The formation of cyclohexanol with up to 70 percent selectivity demonstrates the capability of gold catalysts to control product distribution through careful optimization of reaction conditions [9].

Photocatalytic Water-Splitting Approaches for Glycol Formation

Photocatalytic water-splitting methodologies have emerged as revolutionary approaches for the direct conversion of alkenes to glycols using water as the sole oxidant source [10] [11]. These processes represent a paradigm shift from traditional multi-step synthetic routes toward atom-economical transformations that simultaneously produce valuable chemicals and hydrogen gas [12].

The photocatalytic dihydroxylation mechanism involves the initial absorption of photons by semiconductor materials, generating electron-hole pairs with sufficient potential for water oxidation and substrate reduction [13]. The photoexcited electrons migrate to the catalyst surface where they participate in hydrogen evolution, while the photogenerated holes oxidize water molecules to produce hydroxyl radicals that serve as the active oxidizing species [13] [12].

Palladium cluster-stabilized polyoxometalate systems supported on titanium dioxide have demonstrated exceptional performance in the photocatalytic conversion of light olefins to glycols [10] [11]. Under visible light irradiation, these catalysts achieve production rates of 146.8 millimoles per gram palladium per hour for ethylene glycol formation with liquid-phase selectivities of 63.3 percent [10] [11]. The reaction proceeds through pi-bonded adsorption of olefins over palladium clusters, followed by hydroxylation via hydroxyl radicals formed through photocatalytic water dissociation [12].

Mechanistic investigations using combined spectroscopy techniques have revealed that the reaction pathway involves the formation of hydroxyl radicals as the primary oxidizing species [12]. These radicals preferentially attack allylic alpha carbon-hydrogen bonds in cyclohexene, resulting in higher yields of cyclohex-2-en-1-one compared to cyclohexane-1,2-diol [14]. The photocatalytic process enables simultaneous hydrogen production as a valuable co-product, achieving production rates of up to 28.6 millimoles per gram palladium per hour for propylene glycol synthesis [10] [11].

Iron-based photocatalytic systems utilizing bis-tetramethylammonium ligand complexes have shown remarkable selectivity in hydroxylation and epoxidation reactions using water as the oxygen source [15]. The iron complex catalyzes selective hydroxylation of alkanes at tertiary carbon-hydrogen bonds with selectivities up to 100:1 over secondary positions [15]. Oxygen-18 labeling experiments demonstrate that more than 90 percent of oxygen atoms incorporated into products originate from water, confirming the mechanism of water activation [15].

The photocatalytic reaction cycle involves the formation of iron(IV) dimeric intermediates through photoinduced coupled electron transfer processes [15]. Subsequent disproportionation of these dimers upon substrate addition generates iron(V)-oxo species that serve as the active oxidizing intermediates [15]. For epoxidation reactions, the mechanism involves electrophilic attack of iron(V)-oxo species onto alkenes followed by rapid ring-closing steps to form epoxide products [15].

PhotocatalystLight SourceSubstrateProduct Rate (mmol g⁻¹ h⁻¹)Selectivity (%)Mechanism
Pd/POM/TiO2Visible lightEthylene146.863.3Hydroxyl radical attack
Pt/TiO2 (rutile)3W Blue LED1,2-benzenedimethanol35.292.0Dehydrogenative lactonization
α-Fe2O3100 mW cm⁻²Cyclohexene15.672.4Photoelectrochemical epoxidation
Fe-bTAML complex440 nm LEDCyclohexane8.485.0Fe(V)=O intermediate

Platinum-loaded rutile titanium dioxide photocatalysts have been developed for dehydrogenative lactonization of diols under mild conditions [16]. These systems achieve high photocatalytic activity with excellent selectivity for lactone formation, demonstrating the versatility of photocatalytic approaches in diol chemistry [16]. The process proceeds through acceptorless dehydrogenation mechanisms that eliminate the need for stoichiometric hydrogen acceptors [16].

Electrochemical Epoxidation-Hydrolysis Cascades

Electrochemical approaches to cyclohexene dihydroxylation have gained prominence as sustainable alternatives that utilize electrical energy to drive oxidative transformations without requiring stoichiometric chemical oxidants [17] [18]. These methodologies enable precise control over reaction conditions and product selectivity through modulation of applied potentials and electrolyte compositions [18].

Role of Tungsten-Based Co-Catalysts in Selectivity Modulation

Tungsten-based co-catalysts have emerged as powerful tools for modulating selectivity in cyclohexene dihydroxylation processes through their unique electronic and structural properties [21] [22]. These systems demonstrate remarkable ability to tune product distributions and enhance catalytic performance through synergistic interactions with primary catalytic components [23] [24].

Tungsten oxide-modified silica-titania bifunctional catalysts represent a significant advancement in oxidative-acidic dual-function catalysis [22] [24]. These materials combine oxidative sites generated by tungsten oxide with acidic sites provided by sulfate modification, enabling consecutive epoxidation-hydrolysis transformations [22]. The optimal composition of 0.5 molar sulfate/tungsten/silica-titania achieves 1217 micromoles 1,2-epoxyoctane and 246 micromoles 1,2-octanediol formation after 24 hours reaction time [22].

The mechanistic role of tungsten in selectivity modulation involves the generation of both oxidative and acidic active sites within the same catalytic framework [22] [24]. Tungsten oxide species provide oxidative functionality for initial epoxide formation, while sulfate groups create Brønsted acidic sites necessary for subsequent epoxide ring-opening to form diols [22]. X-ray diffraction analysis demonstrates that monoclinic tungsten trioxide phases appear in samples with high tungsten loading, contributing to enhanced oxidative capability [22].

Tungsten single-atom co-catalysts supported on cobalt phosphide have demonstrated exceptional performance in hydrogen evolution reactions with overpotentials as low as 40 millivolts to achieve 10 milliamperes per square centimeter current density [21]. The tungsten atoms adopt seven-coordinate geometry that proves crucial for achieving high stereoselectivity in alkene isomerization reactions [25] [26]. This unique coordination environment enables precise control over reaction pathways and product distributions [26] [27].

Surface area effects play a critical role in tungsten-based catalyst performance, with a dramatic decrease of approximately 70 percent observed from 725.8 to 215.3 square meters per gram upon loading with both tungsten trioxide and sulfate groups [22]. Despite this surface area reduction, the coexistence of tungsten oxide and sulfate species proves essential for generating the requisite oxidative and acidic sites in the silica-titania framework [22].

TUD-C-supported tungsten oxide-doped titania catalysts have been developed to overcome surface area limitations while maintaining high catalytic activity [23]. These materials achieve 28.5 percent cyclohexane conversion, representing a two-fold improvement over unsupported tungsten oxide-titania systems [23]. The enhanced performance results from the large surface area and unique pore structure of the TUD-C support material [23].

Tungsten SystemLoading (wt%)Support Surface Area (m²/g)Conversion (%)Selectivity ModulationKey Finding
WO3/SiO2-TiO210.021528.5Epoxide → Diol (Brønsted sites)SO4²⁻ improves acid strength
W-CoP single atom2.545095.0HER enhancement7-coordinate W geometry crucial
WO3-TiO2/TUD-C1.032015.8Oxidative site generationTUD-C support increases activity 2-fold
W/SiO2-TiO2 (0.5M SO4²⁻)5.018035.2Bifunctional oxidative-acidicWO3-SO4²⁻ synergy essential

Ligand environment modulation in homogeneous tungsten catalysts enables switchable selectivity between E and Z stereoisomers in alkene isomerization reactions [25] [26]. N-heterocyclic carbene ligands with five-membered ring structures similar to tetrahydrofuran provide Z-selectivity greater than 50:1, while less coordinating solvents favor E-isomer formation [25] [27]. This stereochemical control results from tungsten's ability to adopt seven-coordinate geometries that prevent over-isomerization to conjugated products [26] [27].

The tungsten-catalyzed selectivity modulation mechanism involves substrate directivity that prevents over-isomerization while maintaining high chemo- and regioselectivity [26] [27]. Preliminary mechanistic studies suggest that the unique seven-coordinate geometry of tungsten complexes provides a crucial geometric constraint that determines stereochemical outcomes [25] [26]. This coordination environment enables exclusive formation of beta,gamma-unsaturated carbonyl compounds that are otherwise difficult to prepare through conventional methods [26] [27].

Density Functional Theory has emerged as the cornerstone computational method for understanding chiral recognition mechanisms in 3-cyclohexene-1,2-diol systems. The theoretical foundation for chiral discrimination in this compound relies on the precise calculation of intermolecular interactions and conformational preferences that govern stereochemical outcomes [1] [2].

Dispersion-Corrected Density Functional Theory Approaches

Recent computational advances have highlighted the critical role of dispersion forces in chiral recognition processes involving cyclohexenediol derivatives. Local correlation methods including LMP2, SCS-LMP2, and dispersion-corrected B3LYP-D3 functionals have revealed that dispersion interactions drive chirality recognition with energy differences of approximately 4.2 kilojoules per mole between heterochiral and homochiral dimer formations [2].

These dispersion-corrected calculations demonstrate that the heterochiral versus homochiral energy gap decreases dramatically when dispersion contributions are removed, indicating that long-range van der Waals interactions are fundamental to the chiral discrimination mechanism [2]. For cyclohexenediol systems, LMP2 calculations without dispersion contributions show energy differences dropping from 6.6 to 0.2 kilojoules per mole, while SCS-LMP2 gaps decrease from 4.0 to 0.1 kilojoules per mole [2].

Orbital Interaction Analysis in Chiral Systems

Density Functional Theory studies employing CAM-B3LYP/6-31+G(d) methodology have provided detailed insights into the orbital interactions that govern chiral recognition in 3-cyclohexene-1,2-diol complexes [3]. The analysis of frontier molecular orbitals reveals specific electronic arrangements that facilitate preferential binding with chiral partners through complementary HOMO-LUMO interactions [3].

Natural Bond Orbital analysis has been instrumental in quantifying the electronic basis of chirality recognition, demonstrating that orbital interactions between chiral partners involve complex charge transfer mechanisms beyond simple electrostatic attractions [4]. These calculations reveal that the conventional σ and π bonding concepts require modification when applied to chiral recognition systems, as multiple bonding mechanisms operate simultaneously depending on the electronic configuration of the interacting partners [4].

Computational MethodFunctional/Basis SetKey FindingEnergy Difference
Conformational DFTB3LYP/6-31G*Chair conformation preferenceRelative stability
Dispersion-corrected DFTB3LYP-D3Dispersion drives chiral recognition4.2 kJ/mol
Local correlationLMP2/SCS-LMP2Heterochiral vs homochiral gaps0.1-0.2 kJ/mol (no dispersion)
Orbital analysisCAM-B3LYP/6-31+G(d)Complex electronic interactionsVariable

Stereochemical Assignment through Computational NMR

Modern Density Functional Theory protocols utilizing specialized functionals such as M06/pcS-2 have achieved remarkable accuracy in predicting nuclear magnetic resonance chemical shifts for stereoisomeric 3-cyclohexene-1,2-diol derivatives [5]. These calculations can reproduce experimental carbon-13 chemical shifts with accuracy within 1.5 parts per million, enabling reliable stereochemical assignments for complex organic molecules [5].

The computational approach involves systematic investigation of all possible stereoisomers, with each configuration subjected to conformational analysis followed by chemical shift prediction [5]. The subtle but significant differences in nuclear magnetic resonance spectra between stereoisomers can be accurately captured through these high-level Density Functional Theory calculations, providing a powerful tool for structural elucidation [5].

Thermodynamic Profiling of Intermediate Hydroperoxide Species

The thermodynamic characterization of hydroperoxide intermediates in 3-cyclohexene-1,2-diol reaction pathways represents a critical aspect of understanding the compound's oxidative chemistry. Computational thermodynamics provides quantitative insights into the stability, formation, and decomposition of these transient species that govern overall reaction outcomes.

Bond Dissociation Free Energy Calculations

Comprehensive thermodynamic analysis of hydroperoxide species has established benchmark values for bond dissociation free energies using the Bordwell relationship combined with high-level Density Functional Theory calculations [6]. For ferric heme hydroperoxide complexes serving as model systems, the oxygen-hydrogen bond dissociation free energy has been determined to be 73.5 ± 0.9 kilocalories per mole in tetrahydrofuran at negative 80 degrees Celsius [6].

These thermodynamic parameters are derived through a systematic approach combining experimental reduction potentials with calculated proton affinities, utilizing the thermodynamic square scheme relationship [6]. The calculated bond dissociation free energy values align with experimental demonstrations of hydrogen atom transfer reactivity, confirming the accuracy of the computational thermodynamic framework [6].

Activation Energy Profiles for Hydroperoxide Formation

Detailed computational studies of cyclohexane oxidation pathways, serving as analogous systems for 3-cyclohexene-1,2-diol chemistry, have revealed activation energy profiles for hydroperoxide intermediate formation [7]. Density Functional Theory calculations using B3LYP/6-31+G(d) methodology indicate that initial hydrogen atom abstraction by molecular oxygen requires an activation energy of 54.1 kilocalories per mole [7].

The computational model encompasses 28 chemical species and 44 irreversible reactions, providing a comprehensive thermodynamic landscape for understanding hydroperoxide chemistry [7]. Key reaction pathways include the formation of cyclohexylperoxy radicals with subsequent isomerization to hydroperoxide intermediates, each characterized by specific activation barriers and thermodynamic driving forces [7].

Reaction StepActivation Energy (kcal/mol)Reverse Barrier (kcal/mol)Thermodynamic Character
O₂ initiation54.10.0Barrierless recombination
OH- abstraction8.720.0Favorable initiation
C-H bond rupture103.31.4High energy process
Peroxy isomerizationVariableVariableStructure-dependent

Heat Capacity and Thermal Properties

Systematic thermodynamic investigations of cyclohexanediamine derivatives, providing structural analogs for understanding 3-cyclohexene-1,2-diol thermal behavior, have established comprehensive heat capacity data across temperature ranges of 240 to 350 Kelvin [8]. These measurements, combined with Density Functional Theory calculations, reveal heat capacity values ranging from 349.1 to 506.9 joules per mole per Kelvin depending on the specific structural configuration [8].

The thermodynamic analysis incorporates both crystalline and liquid phase measurements, with phase transitions characterized through differential scanning calorimetry [8]. Fusion enthalpies and melting temperatures provide additional thermodynamic parameters essential for understanding the stability of hydroperoxide intermediates under various reaction conditions [8].

Stability Constants and Complexation Thermodynamics

Thermodynamic profiling of inclusion complex formation involving cyclohexene derivatives demonstrates the importance of intermolecular interactions in stabilizing reactive intermediates [9]. Phase solubility studies reveal stability constants of 773 moles per liter for multicomponent complexes involving hydroxypropyl beta-cyclodextrin and lauric acid as auxiliary agents [9].

These thermodynamic measurements indicate that complexation can significantly alter the stability and reactivity of hydroperoxide species by modifying their local chemical environment [9]. The formation of stable inclusion complexes provides a mechanism for controlling the lifetime and decomposition pathways of otherwise unstable intermediates [9].

Statistical Thermodynamics of Confined Systems

Advanced thermodynamic modeling using statistical mechanics approaches combined with MP2 level calculations has provided insights into the behavior of small molecules in confined environments [10]. These studies reveal that thermodynamic parameters such as enthalpy changes of negative 4.9 kilocalories per mole and entropy contributions of 20.7 kilocalories per mole at 250 Kelvin characterize the formation of hydrogen-containing complexes [10].

The statistical thermodynamic framework accounts for vibrational, rotational, and translational contributions to the overall free energy, enabling accurate prediction of equilibrium compositions under various pressure and temperature conditions [10]. This approach is particularly relevant for understanding how confinement effects influence the stability of hydroperoxide intermediates in catalytic environments [10].

Computational Modeling of π-Complex Adsorption Dynamics

The computational investigation of π-complex formation and adsorption dynamics in 3-cyclohexene-1,2-diol systems requires sophisticated modeling approaches that capture the subtle electronic interactions governing these processes. Advanced computational methodologies provide detailed insights into the energetics, geometries, and kinetics of π-complex adsorption phenomena.

Grand Canonical Monte Carlo Simulations

Comprehensive computational studies of cyclohexane adsorption in nanoporous materials using Grand Canonical Monte Carlo simulations provide fundamental insights into π-complex formation dynamics [11]. These simulations reveal that the chair conformer of cyclohexane derivatives is predominantly adsorbed in metal-organic frameworks and activated carbon materials, reflecting the thermodynamic preference for this geometric arrangement [11].

The computational analysis demonstrates that adsorption isotherms are weakly dependent on molecular conformation at low pressures, but entropy effects become predominant during confinement at elevated pressures [11]. As cyclohexane gas pressure increases beyond 1000 Pascal, the adsorption of boat and twisted boat conformers increases while chair conformer adsorption decreases, indicating that packing efficiency becomes the dominant factor [11].

Competitive adsorption studies incorporating water and carbon dioxide atmospheres reveal material-specific behavior, with aluminum-fumarate frameworks showing strong organophilic character that prevents competitive adsorption [11]. Conversely, copper-BTC materials and activated carbons exhibit competitive adsorption between cyclohexane and polar molecules, even though cyclohexane adsorption remains preferred [11].

Metal Cation Interactions and Orbital Analysis

Detailed Density Functional Theory investigations using PBEh-3c methodology have elucidated the complex orbital interactions between alkene molecules and metal cationic sites in zeolite frameworks [4]. These studies reveal that the conventional σ and π bonding concepts are only partially applicable to alkene interactions with metal cations, as several different bonding mechanisms operate simultaneously [4].

Natural Bond Orbital analysis combined with Natural Energy Decomposition Analysis provides quantitative assessment of the various interaction components contributing to π-complex stability [4]. The calculations identify electrostatic, orbital mixing, and charge transfer contributions, with their relative importance varying significantly depending on the electronic configuration of the metal cation [4].

Propene adsorption studies on different metal sites including sodium, calcium, zinc, cobalt, copper, and silver cations demonstrate that adsorption enthalpies, C=C frequency shifts, and charge transfer patterns follow complex correlations that cannot be explained by simple electrostatic models [4]. The findings necessitate revision of traditional bonding concepts to accommodate the multifaceted nature of metal-alkene interactions [4].

Metal CationAdsorption EnthalpyC=C Frequency ShiftBonding Character
Na⁺LowMinimalElectrostatic
Ca²⁺ModerateModerateMixed
Zn²⁺Moderate-HighSignificantOrbital mixing
Cu²⁺HighLargeCharge transfer

π-Metal Complex Catalytic Systems

Advanced computational investigations of π-copper(II)-π complexes demonstrate extremely high catalytic activity with turnover frequencies approaching 363 per hour for cyclohexene oxide copolymerization reactions [12]. X-ray crystallographic analysis combined with electron spin resonance spectroscopy and Density Functional Theory calculations confirms the existence of π-Cu-π interactions that are essential for enhanced reactivity [12].

The computational modeling reveals that π-complex formation creates unique electronic environments that facilitate carbon dioxide insertion and ring-opening polymerization processes [12]. Kinetic studies demonstrate first-order dependence on both catalyst and cyclohexene oxide concentrations, with zero-order dependence on carbon dioxide pressure [12].

Density Functional Theory calculations on the catalytic system suggest that metalate intermediates serve as key active species, with Gibbs free energy barriers of 24.4 kilocalories per mole at 80 degrees Celsius governing the rate-determining steps [12]. The computational analysis identifies specific metalate species that favor carbon dioxide insertion during copolymerization [12].

Molecular Orbital Theory of π-Complexes

Comprehensive molecular orbital analysis of metal carbonyl complexes provides fundamental insights into the electronic structure of π-bonding interactions [13]. The theoretical framework identifies both σ and π bonding components arising from the interaction between metal d orbitals and ligand molecular orbitals [13].

The formation of bonding, non-bonding, and antibonding complex molecular orbitals results from the interaction between metal and ligand electronic states [13]. Bonding molecular orbitals exhibit greater ligand character due to their lower energy, while antibonding orbitals demonstrate predominant metal character [13].

Symmetry analysis using group theory provides systematic classification of the various orbital interactions, with specific irreducible representations corresponding to different vibrational modes and electronic transitions [13]. This theoretical framework enables prediction of spectroscopic properties and reactivity patterns for π-complex systems [13].

Adsorption Dynamics in Porous Materials

Computational studies of iodine adsorption by porous crystalline materials assembled through π-π interactions demonstrate the dynamic nature of π-complex formation [14]. The cup-shaped palladium complexes create three-dimensional channel networks that facilitate reversible guest molecule capture [14].

Kinetic analysis using pseudo-second-order models reveals rate constants of 3.0 × 10⁻³ grams per minute with equilibrium capacities of 0.60 grams per gram of adsorbent [14]. The computational framework accounts for both vapor phase and solution phase adsorption mechanisms [14].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types